molecular formula C21H23NO6S B11412005 N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide

N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide

Cat. No.: B11412005
M. Wt: 417.5 g/mol
InChI Key: UNLAELFTRZLVKB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide is a complex organic compound characterized by its unique structure, which includes a phenoxypropanamide backbone, dimethoxyphenyl, and a dioxido-dihydro-thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Phenoxypropanamide Backbone: This can be achieved by reacting 2-phenoxypropanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the amide intermediate.

    Incorporation of the Dioxido-Dihydro-Thiophenyl Group: This step involves the oxidation of a thiophene derivative to introduce the sulfone group, followed by its attachment to the amide intermediate through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound’s structural properties could be leveraged to develop new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)-2-phenoxypropanamide: Lacks the thiophenyl group, potentially altering its reactivity and biological activity.

    N-(2,4-Dimethoxyphenyl)-N-(2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide: Similar structure but without the dioxido group, which may affect its oxidation state and reactivity.

Uniqueness

The presence of both the dioxido-dihydro-thiophenyl group and the dimethoxyphenyl group in N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide makes it unique. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxypropanamide

InChI

InChI=1S/C21H23NO6S/c1-15(28-17-7-5-4-6-8-17)21(23)22(16-11-12-29(24,25)14-16)19-10-9-18(26-2)13-20(19)27-3/h4-13,15-16H,14H2,1-3H3

InChI Key

UNLAELFTRZLVKB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CS(=O)(=O)C=C1)C2=C(C=C(C=C2)OC)OC)OC3=CC=CC=C3

Origin of Product

United States

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